methyl 2-({6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate
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Overview
Description
Methyl 2-({6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is a complex organic compound with a unique tricyclic structure
Mechanism of Action
Target of Action
Many compounds interact with proteins in the body, such as enzymes or receptors, which play crucial roles in various biological processes .
Mode of Action
The compound may bind to its target protein and alter its function. This could inhibit the protein’s activity, enhance it, or modify it in some other way .
Biochemical Pathways
The interaction between the compound and its target could affect various biochemical pathways. For example, it could influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these properties .
Result of Action
The ultimate effects of the compound would depend on the roles of the targets and pathways it affects. It could potentially lead to changes in cellular behavior, physiological responses, or the course of a disease .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These include the pH of the environment, the presence of other compounds or drugs, the patient’s diet and lifestyle, and genetic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclic core, followed by functionalization to introduce the formamido and methyl acetate groups. Common reagents used in these steps include dimethylformamide, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 2-({6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazatricyclic derivatives and related heterocyclic compounds. Examples include:
Indole derivatives: These compounds share some structural similarities and are known for their biological activity.
Quinolone derivatives: These compounds also have a tricyclic core and are used in various applications.
Uniqueness
Methyl 2-({6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is unique due to its specific triazatricyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-9-5-4-6-20-13(9)18-14-10(16(20)23)7-11(19(14)2)15(22)17-8-12(21)24-3/h4-7H,8H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSGRKTQNAYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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